2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid
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Overview
Description
2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid is an organic compound with the molecular formula C9H9BrO2S It is characterized by the presence of a bromine atom, a methylsulfanyl group, and a phenylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid typically involves the bromination of 2-(methylsulfanyl)phenylacetic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Zinc in acetic acid; performed at elevated temperatures.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are usually conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(methylsulfanyl)phenylacetic acid.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Scientific Research Applications
2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the bromine atom and the methylsulfanyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)phenylacetic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-bromo-2-phenylacetic acid: Lacks the methylsulfanyl group, which can affect its chemical properties and applications.
2-(methylsulfanyl)benzoic acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring instead of the acetic acid moiety.
Uniqueness
2-[5-bromo-2-(methylsulfanyl)phenyl]acetic acid is unique due to the combination of the bromine atom and the methylsulfanyl group, which can impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1784987-73-0 |
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Molecular Formula |
C9H9BrO2S |
Molecular Weight |
261.1 |
Purity |
95 |
Origin of Product |
United States |
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